tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

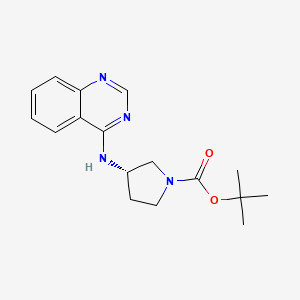

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures with multiple ring systems. According to chemical database records, the complete systematic name is 1-Pyrrolidinecarboxylic acid, 3-(4-quinazolinylamino)-, 1,1-dimethylethyl ester, (3S)- . This nomenclature accurately reflects the compound's structural complexity by identifying the pyrrolidine ring as the parent structure, the carboxylic acid functionality, the quinazoline substituent, and the specific stereochemical configuration.

The molecular formula has been consistently documented as C17H22N4O2 across multiple authoritative chemical databases . This formula indicates the presence of seventeen carbon atoms, twenty-two hydrogen atoms, four nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 314.38-314.40 grams per mole depending on the precision of measurement . The structural representation reveals a tert-butyl carbamate protecting group attached to the nitrogen atom at position 1 of the pyrrolidine ring, while position 3 bears a quinazolin-4-yl amino substituent.

The compound's structural complexity is further illustrated through its Simplified Molecular Input Line Entry System representation: CC(C)(C)OC(=O)N1CCC@@HNC2=NC=NC3=CC=CC=C32 . This notation clearly demonstrates the stereochemical designation at the 3-position of the pyrrolidine ring and the connectivity between the various structural components. The International Chemical Identifier string provides additional structural verification: InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)21-9-8-12(10-21)20-15-13-6-4-5-7-14(13)18-11-19-15/h4-7,11-12H,8-10H2,1-3H3,(H,18,19,20)/t12-/m0/s1 .

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C17H22N4O2 | |

| Molecular Weight | 314.38-314.40 g/mol | |

| Simplified Molecular Input Line Entry System | CC(C)(C)OC(=O)N1CCC@@HNC2=NC=NC3=CC=CC=C32 | |

| Topological Polar Surface Area | 67.35 Ų | |

| Logarithm of Partition Coefficient | 3.0511 |

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound has been definitively established as 1448850-59-6 . This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation worldwide. The assignment of this specific Chemical Abstracts Service number distinguishes the (3S)-enantiomer from its (3R)-counterpart, which carries a different registry number of 1365937-63-8 .

Alternative chemical identifiers have been documented across various chemical databases and suppliers. The compound is also referenced by the identifier KS-7116 in certain commercial catalogs . Additional catalog numbers include CS-0624973 from ChemScene and AKOS027393528 from other suppliers . The MDL number MFCD22418688 provides another standardized identifier for database searches and chemical inventory management .

The International Chemical Identifier Key FYMPGBPHCBIAAO-LBPRGKRZSA-N represents a unique hash-based identifier derived from the compound's complete structural information . This key enables precise identification across different chemical databases and software systems. The compound has also been assigned the UNII identifier by the United States Food and Drug Administration Substance Registration System, though this specific value was not explicitly provided in the available documentation.

Stereochemical Configuration Analysis at Carbon Position 3

The stereochemical configuration at the carbon-3 position of the pyrrolidine ring represents a critical structural feature that defines the compound's three-dimensional architecture and potentially influences its biological activity. The (3S)-designation indicates that the substituent arrangement around the stereogenic center follows the S-configuration according to the Cahn-Ingold-Prelog priority rules . This stereochemical assignment places the quinazolin-4-ylamino substituent in a specific spatial orientation relative to the pyrrolidine ring system.

The stereochemical notation /t12-/m0/s1 within the International Chemical Identifier string specifically identifies the carbon-3 position as having S-configuration . This designation is crucial for distinguishing between the two possible enantiomers of this compound, as the (3R)-enantiomer would exhibit different physical, chemical, and potentially biological properties. The stereochemical purity and configuration are essential parameters for pharmaceutical applications and mechanistic studies.

Conformational analysis of the (3S)-enantiomer reveals that the quinazolin-4-ylamino substituent adopts a preferred orientation that minimizes steric interactions with the pyrrolidine ring and the tert-butyl carbamate protecting group. The three-dimensional structure shows that the quinazoline ring system extends away from the pyrrolidine core, creating a relatively elongated molecular geometry. This spatial arrangement influences the compound's intermolecular interactions and may contribute to its selective binding properties with biological targets.

The stereochemical integrity of the (3S)-configuration must be maintained throughout synthetic procedures and storage conditions to ensure compound identity and purity. Chemical databases consistently report only one defined stereocenter for this molecule , confirming that the stereochemical complexity is limited to the carbon-3 position of the pyrrolidine ring. The absolute configuration has been verified through various analytical techniques and synthetic methodologies that preserve stereochemical information.

Properties

IUPAC Name |

tert-butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)21-9-8-12(10-21)20-15-13-6-4-5-7-14(13)18-11-19-15/h4-7,11-12H,8-10H2,1-3H3,(H,18,19,20)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMPGBPHCBIAAO-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Quinazoline Moiety: The quinazoline group can be introduced via a nucleophilic substitution reaction, where a suitable quinazoline derivative reacts with the pyrrolidine intermediate.

Attachment of the tert-Butyl Group: The tert-butyl group is often introduced through an alkylation reaction using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can lead to the formation of reduced quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its potential as a ligand for various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Enantiomeric and Diastereomeric Variants

- (R)-tert-Butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate (BD498009): This enantiomer (CAS: 1365937-63-8) shares the same molecular formula (C17H22N4O2) and functional groups as the (3S)-isomer but differs in stereochemistry at the pyrrolidine C3 position. The (R)-configuration may alter binding affinities in chiral environments, such as enzyme active sites. Purity is reported as ≥97% .

Analogous Pyrrolidine Derivatives with Modified Substituents

- tert-Butyl 3-((2-methoxyethyl)amino)pyrrolidine-1-carboxylate (CAS: 887587-33-9): Similarity score: 0.89 . Key Differences: Replaces quinazoline with a smaller 2-methoxyethylamino group. Reduced aromaticity and altered hydrogen-bonding capacity. Molecular formula: C12H23N2O3 (lighter than the quinazoline analog).

- tert-Butyl 3-propoxypyrrolidine-1-carboxylate (CAS: 1175835-99-0): Similarity score: 0.80 . Key Differences: Propoxy group instead of quinazolin-4-ylamino.

Pyrazine-Based Analog

- tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate (CAS: 1186298-86-1): Molecular Formula: C13H20N4O2; Molecular Weight: 264.32 . Key Differences: Pyrazine ring (6-membered, two nitrogen atoms) replaces quinazoline (fused benzene-pyrimidine system). Smaller size and lower lipophilicity compared to quinazoline derivatives.

Fluorinated Pyridine Derivatives

- (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate: Listed in the Catalog of Pyridine Compounds . Additional methyl ester and hydroxymethyl groups increase polarity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Functional Group Impact on Properties

| Substituent | Aromaticity | Hydrogen-Bond Capacity | Lipophilicity (LogP)* | Potential Applications |

|---|---|---|---|---|

| Quinazolin-4-ylamino | High | High (N-H donor) | Moderate-High | Kinase inhibitors, Anticancer |

| 2-Methoxyethylamino | None | Moderate (ether O) | Low-Moderate | Solubility-enhancing motifs |

| Pyrazin-2-ylamino | Moderate | High (N-H donor) | Low | Antiviral agents |

| Propoxy | None | Low | Moderate | Prodrug linkages |

*Estimated based on substituent contributions.

Biological Activity

tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article will explore its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 314.38 g/mol. The compound features a pyrrolidine ring substituted with a quinazoline moiety, which is known for its interaction with various biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1365937-63-8 |

| Molecular Weight | 314.38 g/mol |

| Molecular Formula | C17H22N4O2 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving amines and carbonyl compounds.

- Introduction of the Quinazoline Moiety : A nucleophilic substitution reaction is used to attach the quinazoline derivative to the pyrrolidine intermediate.

- Alkylation : The tert-butyl group is introduced using tert-butyl halides under basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes, particularly kinases. The quinazoline structure is known to inhibit several tyrosine kinases, including:

- CDK2 (Cyclin-dependent kinase 2)

- HER2 (Human epidermal growth factor receptor 2)

- EGFR (Epidermal growth factor receptor)

- VEGFR2 (Vascular endothelial growth factor receptor 2)

These interactions can disrupt cellular signaling pathways that are crucial for cancer cell proliferation and survival .

Case Studies and Research Findings

Recent studies have evaluated the cytotoxic effects of quinazoline derivatives on various cancer cell lines:

- Cytotoxicity Against MCF-7 Cells : A study demonstrated that quinazoline derivatives exhibited significant cytotoxicity against human Caucasian breast adenocarcinoma cells (MCF-7). Compounds similar to this compound showed comparable inhibitory activities against multiple tyrosine kinases, suggesting potential for anticancer applications .

- Molecular Docking Studies : Molecular docking analyses indicated that these compounds act as ATP non-competitive inhibitors against CDK2 and ATP competitive inhibitors against EGFR, highlighting their potential as targeted therapies in oncology .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| tert-butyl (3S)-3-(quinazolin-4-ylamino)piperidine-1-carboxylate | Piperidine Ring | Similar kinase inhibition |

| tert-butyl (3S)-3-(quinazolin-4-ylamino)morpholine-1-carboxylate | Morpholine Ring | Distinct pharmacological properties |

These comparisons illustrate how variations in ring structure can influence the pharmacological profile and selectivity of kinase inhibition.

Q & A

Q. Table 1: Comparison of Synthetic Conditions for Related Compounds

What advanced spectroscopic methods are recommended to confirm the stereochemical configuration of this compound?

Answer:

A multi-technique approach ensures accuracy:

- X-ray Crystallography : Resolves absolute configuration (e.g., tert-butyl piperazine derivatives in used single-crystal X-ray diffraction with R factor = 0.043) .

- NMR Spectroscopy : Nuclear Overhauser Effect (NOE) experiments identify spatial proximity of protons, distinguishing (3S) from (3R) configurations .

- Optical Rotation : Compare experimental [α]D values with literature (e.g., [α]²⁵D = −55.0 for a related (2S)-configured compound in ) .

Q. Table 2: Key Characterization Data

How should researchers resolve contradictions between spectroscopic data during structural elucidation?

Answer:

Contradictions often arise from impurities or overlapping signals:

- Cross-Validation : Use orthogonal techniques (e.g., LC-MS to confirm molecular weight if NMR suggests impurities) .

- Dynamic NMR : Resolve conformational equilibria by varying temperature (e.g., tert-butyl groups exhibit restricted rotation) .

- Isotopic Labeling : ¹³C-labeled compounds clarify ambiguous carbon environments in crowded spectra .

What experimental strategies assess the stability of the quinazolin-4-ylamino group under reaction conditions?

Answer:

- Accelerated Stability Studies : Expose the compound to acidic (0.1 M HCl), basic (saturated NaHCO₃), and oxidative (H₂O₂) conditions, monitoring degradation via TLC or HPLC .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (e.g., mp = 114–116°C in correlates with thermal stability) .

How to design biological assays while ensuring compound integrity?

Answer:

- Solvent Selection : Use HPLC-grade water or DMSO for dissolution, avoiding protic solvents that may hydrolyze the tert-butyl carbamate .

- Stability Monitoring : Pre- and post-assay LC-MS confirms no degradation (e.g., used 0.45 μm filtration to remove particulates) .

- Positive Controls : Include structurally similar compounds with known activity (e.g., FTY720 analogs in ) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.